![molecular formula C32H36N4O5S B4295197 N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE](/img/structure/B4295197.png)
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Overview
Description
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound It features multiple functional groups, including hydroxyl, isopropyl, methyl, piperidinylsulfonyl, and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE likely involves multiple steps, including:
- Formation of the phthalazinone core.
- Introduction of the piperidinylsulfonyl group.
- Coupling with the hydroxy-isopropyl-methylphenyl moiety.
- Final acetamide formation.
Each step would require specific reagents, catalysts, and conditions, such as:
Reagents: Phthalic anhydride, piperidine, sulfonyl chloride, isopropyl alcohol, methyl iodide, acetic anhydride.
Conditions: Controlled temperatures, inert atmosphere, and specific solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible therapeutic agent or drug candidate.
Industry: Use in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-acetamide: A simpler analog with similar functional groups.
N-(4-isopropylphenyl)-acetamide: Another analog with an isopropyl group.
N-(4-methylphenyl)-acetamide: An analog with a methyl group.
Uniqueness
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is unique due to its combination of functional groups and structural complexity, which may confer specific properties and applications not found in simpler analogs.
Properties
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-20(2)26-18-27(22(4)16-28(26)37)33-30(38)19-36-32(39)25-11-7-6-10-24(25)31(34-36)23-13-12-21(3)29(17-23)42(40,41)35-14-8-5-9-15-35/h6-7,10-13,16-18,20,37H,5,8-9,14-15,19H2,1-4H3,(H,33,38) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCREQYUPKHICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4C)O)C(C)C)S(=O)(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.